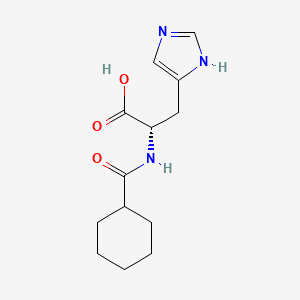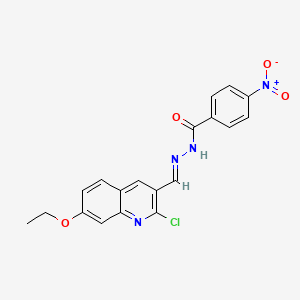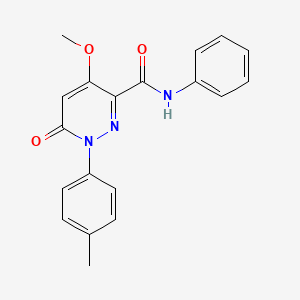
(Cyclohexanecarbonyl)-L-histidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclohexanecarbonyl)-L-histidine is a compound that combines the structural elements of cyclohexanecarbonyl and L-histidine Cyclohexanecarbonyl is a derivative of cyclohexane, while L-histidine is an essential amino acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohexanecarbonyl)-L-histidine typically involves the reaction of cyclohexanecarbonyl chloride with L-histidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclohexanecarbonyl chloride preparation: Cyclohexanecarboxylic acid is reacted with thionyl chloride to produce cyclohexanecarbonyl chloride.
Coupling with L-histidine: The cyclohexanecarbonyl chloride is then reacted with L-histidine in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(Cyclohexanecarbonyl)-L-histidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanecarboxylic acid derivatives, while reduction may produce cyclohexyl derivatives.
Applications De Recherche Scientifique
(Cyclohexanecarbonyl)-L-histidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Cyclohexanecarbonyl)-L-histidine involves its interaction with specific molecular targets and pathways. The cyclohexanecarbonyl group may interact with hydrophobic regions of proteins, while the L-histidine moiety can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate enzyme activity and influence biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanecarboxylic acid: A precursor to cyclohexanecarbonyl chloride.
L-histidine: An essential amino acid with various biological functions.
Cyclohexanecarbonyl chloride: Used in the synthesis of (Cyclohexanecarbonyl)-L-histidine.
Uniqueness
This compound is unique due to its combined structural features, which confer distinct chemical and biological properties. Its ability to interact with both hydrophobic and hydrophilic environments makes it versatile for various applications.
Propriétés
IUPAC Name |
(2S)-2-(cyclohexanecarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c17-12(9-4-2-1-3-5-9)16-11(13(18)19)6-10-7-14-8-15-10/h7-9,11H,1-6H2,(H,14,15)(H,16,17)(H,18,19)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJCBWLFDHAFRT-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(CC2=CN=CN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(difluoromethyl)sulfonyl]phenyl}-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B2470094.png)
![6-benzyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2470097.png)


![3-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2470101.png)

![3-{[2-(2,4-Dimethylphenyl)-2-oxoethyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2470103.png)

![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2470109.png)
![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2470113.png)
![2-{[(4-fluorophenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2470114.png)
![2-((2-methoxyethyl)amino)-6-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2470115.png)
